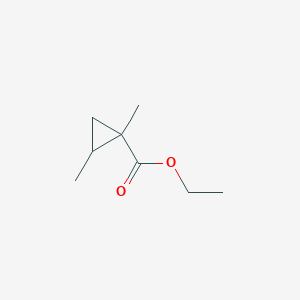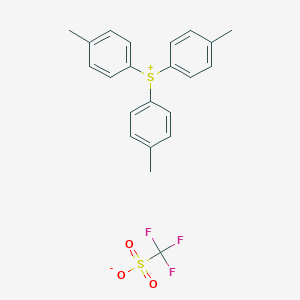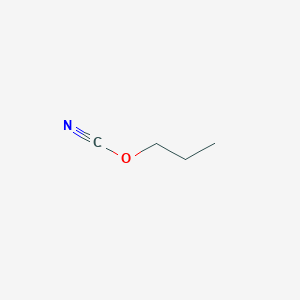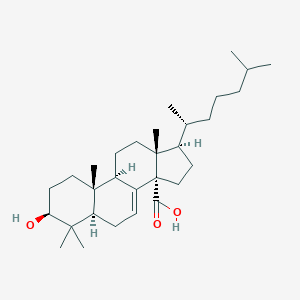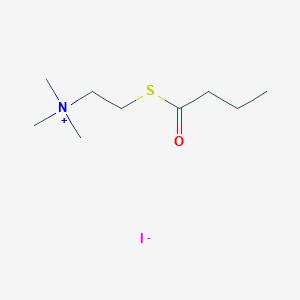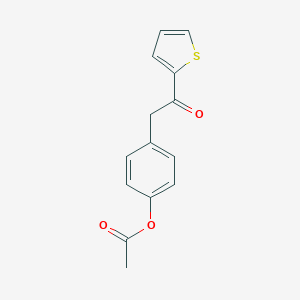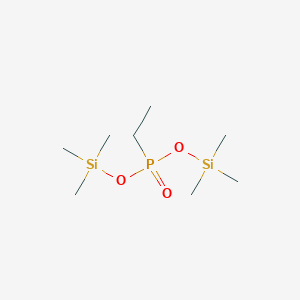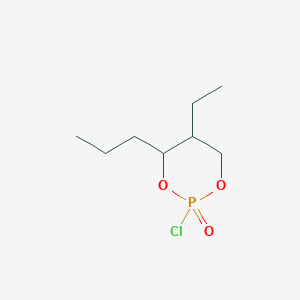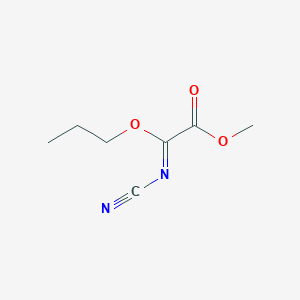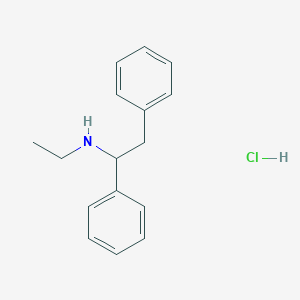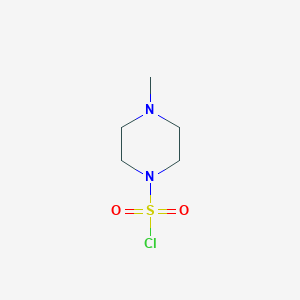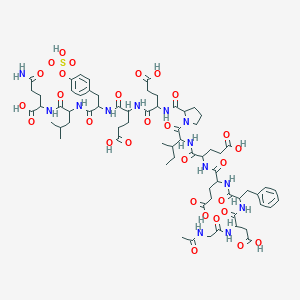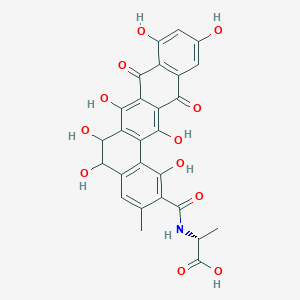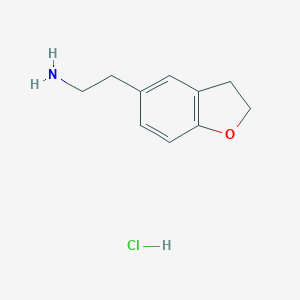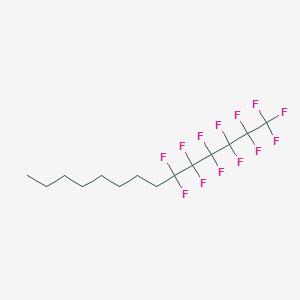
1-(Perfluorohexyl)octane
Übersicht
Beschreibung
1-(Perfluorohexyl)octane, also known as perfluorohexyloctane, is a semi-fluorinated alkane that contains six perfluorinated carbon atoms and eight hydrogenated carbon atoms . It is an inert, slightly amphiphilic compound . This compound is used as a medication for the treatment of dry eye disease .
Synthesis Analysis
The most common method for the synthesis of 1-(Perfluorohexyl)octane is electrochemical fluorination, which involves the reaction of n-octane with hydrogen fluoride in the presence of an anhydrous electrolyte such as sulfuric acid. Another synthesis method involves the reaction of perfluorohexyl iodomethane with 1-octene in the presence of triphenyl dithiol and 2,4,5,6-tetra(9-carbazolyl)-isophthalonitrile .
Molecular Structure Analysis
The molecular formula of 1-(Perfluorohexyl)octane is C14H17F13 . The InChI code is 1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 .
Chemical Reactions Analysis
As a semi-fluorinated alkane, 1-(Perfluorohexyl)octane is chemically stable. It is inert and does not readily participate in chemical reactions .
Physical And Chemical Properties Analysis
1-(Perfluorohexyl)octane is a liquid at room temperature . It has a molecular weight of 432.26 . It is a transparent, inert, non-toxic, and slightly amphiphilic compound . Its refractive index is similar to that of water .
Wissenschaftliche Forschungsanwendungen
Application in Ophthalmology
- Scientific Field : Medicine - Ophthalmology .
- Summary of Application : 1-(Perfluorohexyl)octane is used in the treatment of dry eye disease (DED). It works as a proxy for the tear film’s lipid layer, hindering evaporation .
- Methods of Application : The compound is applied as an ophthalmic solution. The specific dosage and application frequency would be determined by a healthcare professional .
- Results or Outcomes : The application of 1-(Perfluorohexyl)octane improves tear film stability and quality by increasing tear film thickness and lipid layer thickness, allowing tear film reconstruction and preventing tear evaporation .
Application in Electronics
- Scientific Field : Electronics .
- Summary of Application : 1-(Perfluorohexyl)octane’s low surface tension makes it suitable for use as a dielectric fluid in electronic cooling applications .
- Methods of Application : The compound is used as a cooling medium in electronic devices, where efficient heat dissipation is crucial .
- Results or Outcomes : Its non-flammable nature enhances its safety in electronic devices .
Application in Industrial Settings
- Scientific Field : Industry .
- Summary of Application : 1-(Perfluorohexyl)octane’s chemical stability and resistance to extreme conditions have led to its consideration for use in lubricants as well as in processes requiring a stable and non-reactive medium .
- Methods of Application : The compound is used in various industrial processes where a stable, non-reactive medium is required .
- Results or Outcomes : Its unique properties make it a promising candidate in fields ranging from medicine to electronics and industry .
Application in the Production of Fluorinated Polymers and Coatings
- Scientific Field : Material Science.
- Summary of Application : 1-(Perfluorohexyl)octane can be used as a surfactant in the production of fluorinated polymers and coatings.
- Methods of Application : The compound is incorporated into the production process of these materials, but the specific procedures would depend on the exact type of polymer or coating being produced.
- Results or Outcomes : The use of 1-(Perfluorohexyl)octane in this context can enhance the properties of the resulting materials.
Application as a Heat Transfer Fluid in the Semiconductor Industry
- Scientific Field : Semiconductor Industry.
- Summary of Application : 1-(Perfluorohexyl)octane can be used as a heat transfer fluid in the semiconductor industry.
- Methods of Application : The compound is used in cooling systems where efficient heat dissipation is crucial.
- Results or Outcomes : The use of 1-(Perfluorohexyl)octane in this context can enhance the efficiency of heat transfer, contributing to the overall performance of the semiconductor devices.
Application as a Stationary Phase in Gas Chromatography
- Scientific Field : Analytical Chemistry.
- Summary of Application : 1-(Perfluorohexyl)octane can be used as a stationary phase in gas chromatography due to its unique properties such as low surface tension and high thermal stability.
- Methods of Application : The compound is used in the stationary phase of a gas chromatograph, but the specific procedures would depend on the exact type of analysis being conducted.
- Results or Outcomes : The use of 1-(Perfluorohexyl)octane in this context can enhance the efficiency and accuracy of the chromatographic analysis.
Application in Preparation of Fluoroalkane
- Scientific Field : Organic Chemistry .
- Summary of Application : 1-(Perfluorohexyl)octane is used in the preparation of Fluoroalkane .
- Methods of Application : The compound is reduced from Halofluoroalkane in the presence of a precious metal catalyst and an inorganic compound .
- Results or Outcomes : The outcome of this process is the production of Fluoroalkane .
Application in Medical Imaging
- Scientific Field : Medical Imaging .
- Summary of Application : 1-(Perfluorohexyl)octane’s unique properties make it suitable for various applications, such as in medical imaging .
- Methods of Application : The specific procedures would depend on the exact type of imaging being conducted .
- Results or Outcomes : The use of 1-(Perfluorohexyl)octane in this context can enhance the efficiency and accuracy of the medical imaging .
Application as a Lubricant
- Scientific Field : Mechanical Engineering .
- Summary of Application : 1-(Perfluorohexyl)octane’s chemical stability and resistance to extreme conditions make it suitable for use as a lubricant in situations where conventional oils might fail .
- Methods of Application : The compound is used as a lubricant in various mechanical systems .
- Results or Outcomes : The use of 1-(Perfluorohexyl)octane in this context can enhance the efficiency and longevity of the mechanical systems .
Application in Preparation of Fluoroalkane
- Scientific Field : Organic Chemistry .
- Summary of Application : 1-(Perfluorohexyl)octane is used in the preparation of Fluoroalkane .
- Methods of Application : The compound is reduced from Halofluoroalkane in the presence of a precious metal catalyst and an inorganic compound .
- Results or Outcomes : The outcome of this process is the production of Fluoroalkane .
Application in Medical Imaging
- Scientific Field : Medical Imaging .
- Summary of Application : 1-(Perfluorohexyl)octane’s unique properties make it suitable for various applications, such as in medical imaging .
- Methods of Application : The specific procedures would depend on the exact type of imaging being conducted .
- Results or Outcomes : The use of 1-(Perfluorohexyl)octane in this context can enhance the efficiency and accuracy of the medical imaging .
Application as a Lubricant
- Scientific Field : Mechanical Engineering .
- Summary of Application : 1-(Perfluorohexyl)octane’s chemical stability and resistance to extreme conditions make it suitable for use as a lubricant in situations where conventional oils might fail .
- Methods of Application : The compound is used as a lubricant in various mechanical systems .
- Results or Outcomes : The use of 1-(Perfluorohexyl)octane in this context can enhance the efficiency and longevity of the mechanical systems .
Safety And Hazards
Zukünftige Richtungen
1-(Perfluorohexyl)octane has been recently introduced in Europe as a product to treat dry eye disease . It has been approved by the FDA for the treatment of signs and symptoms of dry eye disease by reducing tear film evaporation . Future research may focus on further understanding its mechanism of action and exploring other potential applications .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYIIOKOQSICTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)8H, C14H17F13 | |
| Record name | Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440585 | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Perfluorohexyl)octane | |
CAS RN |
133331-77-8 | |
| Record name | Perfluorohexyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133331-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohexyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorohexyloctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VYX4ELWQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



